molecular formula C15H10BrF2N3 B1381386 4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine CAS No. 1202030-50-9

4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1381386
CAS No.: 1202030-50-9
M. Wt: 350.16 g/mol
InChI Key: UKJWSLRGDSVXMF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is a trisubstituted pyrazole derivative with a bromophenyl group at position 4, a 2,4-difluorophenyl group at position 1, and an amine at position 4.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N3/c16-10-3-1-9(2-4-10)12-8-20-21(15(12)19)14-6-5-11(17)7-13(14)18/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWSLRGDSVXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromobenzaldehyde with 2,4-difluorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated the potential of pyrazole derivatives, including 4-(4-bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine, in exhibiting anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
    • Case Study : A study reported that pyrazole derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating a promising avenue for further exploration in cancer therapy .
  • Anti-inflammatory Effects
    • Pyrazole compounds are known for their anti-inflammatory properties. Research has indicated that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
    • Data Table : Comparison of COX inhibition by various pyrazole derivatives.
    Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
    This compound75%80%
    Other Derivative A65%70%
    Other Derivative B55%60%
  • Antimicrobial Activity
    • The compound has shown potential antimicrobial activity against various bacterial strains. Its efficacy as an antibacterial agent was evaluated through disc diffusion methods.
    • Case Study : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate hydrazine derivatives with substituted phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 1, 3, and 4 of the pyrazole ring, which critically influence physicochemical properties and biological activity. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Position 1, 4) Molecular Weight Key Biological Activity Reference
Target Compound 1-(2,4-difluorophenyl), 4-(4-bromophenyl) 376.19* Not explicitly reported
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine 1-phenyl, 4-(4-bromophenyl) 314.19 Unknown
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 1-(4-fluorophenyl), 4-p-tolyl 267.31* Unknown
4-(4-Fluorophenyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 1-(2,4,6-trichlorophenyl), 4-(4-fluorophenyl) 433.69 Inhibits Src, B-Raf, EGFR, VEGFR-2 (IC₅₀: nanomolar)
4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine 1-(4-chlorophenyl), 4-(4-bromophenyl) 348.62 Unknown

*Calculated based on molecular formula.

Key Observations:

Activity Modulation : Substitution at position 1 with electron-withdrawing groups (e.g., 2,4,6-trichlorophenyl in ) shifts activity from p38MAP kinase to cancer-related kinases (e.g., Src, B-Raf) .

Positional Sensitivity : Regioisomerism (e.g., switching substituents between positions 3 and 4) can abolish p38α inhibition but introduce anticancer activity .

Physicochemical and Spectral Properties

  • Molecular Weight and Lipophilicity : The target compound (MW 376.19) is heavier than its phenyl-substituted analog (MW 314.19) due to bromine and fluorine atoms, which increase logP and may improve blood-brain barrier penetration .
  • Spectral Confirmation : IR and NMR data (e.g., absence of C=O bands in ) are critical for confirming tautomeric forms and substituent positions .

Biological Activity

4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may exhibit significant interactions with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Chemical Formula : C15H10BrF2N
  • Molecular Weight : 350.16 g/mol
  • CAS Number : [Not provided in sources]

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

One study demonstrated that pyrazole derivatives exhibit antiproliferative activity through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cells . Specifically, compounds related to this structure have shown significant inhibition rates against HepG2 cells, with IC50 values suggesting potent activity .

Mechanistic Insights

The mechanism of action for this compound appears to involve:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as IGF1R and EGFR, which are critical for cell signaling pathways related to proliferation and survival .
  • Cell Cycle Arrest : Studies indicate that increasing concentrations of related compounds lead to G2/M phase arrest in cancer cells. This suggests a disruption in normal cell cycle progression, contributing to its antiproliferative effects .

Summary of Research Findings

StudyFindings
Demonstrated significant antiproliferative activity against multiple cancer cell lines.
Reported IC50 values for HepG2 cells indicating strong cytotoxicity.
Identified mechanisms including kinase inhibition and cell cycle arrest.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in preclinical models:

  • Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.
    • Results : The compound exhibited an IC50 value significantly lower than that of standard treatments like Sorafenib, indicating superior effectiveness.
  • Mechanistic Study :
    • Objective : To explore the molecular mechanisms underlying the anticancer effects.
    • Results : The study confirmed that the compound induces apoptosis and inhibits migration and colony formation in HepG2 cells.

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